
Morpholineacetamide, N,N'-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholineacetamide, N,N’-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis- is a complex organic compound featuring a unique diazocine structure This compound is part of the broader class of diazocine derivatives, which are known for their distinctive eight-membered ring structures containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholineacetamide, N,N’-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis- typically involves multiple steps. One common approach starts with the preparation of the diazocine core, which can be synthesized from methyl 2-aminobenzoate or methyl 3-aminonaphtholate The synthesis involves a series of reactions, including condensation and cyclization, to form the eight-membered ring structure
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Morpholineacetamide, N,N’-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: It can undergo reduction reactions, often leading to the formation of indolo[3,2-b]indoles.
Substitution: Nucleophilic substitution reactions are common, particularly for introducing different functional groups onto the diazocine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield indolo[3,2-b]indoles, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with different properties .
Aplicaciones Científicas De Investigación
Morpholineacetamide, N,N’-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying the properties of diazocine derivatives.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or biochemical probes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of Morpholineacetamide, N,N’-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis- involves its interaction with specific molecular targets. The compound’s diazocine core can undergo conformational changes, which may influence its binding to proteins, nucleic acids, or other biomolecules. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in cellular signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Tröger’s Base: A well-known diazocine derivative with a similar eight-membered ring structure.
5,11-dialkyl-5,6,11,12-tetrahydro-6,12-epoxydibenzo[b,f][1,5]diazocines: These compounds feature an additional oxygen bridge, which alters their chemical and physical properties.
Uniqueness
Morpholineacetamide, N,N’-(6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diyl)bis- is unique due to its specific substitution pattern and the presence of morpholineacetamide groups. These features confer distinct electronic, photophysical, and biochemical properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
130189-71-8 |
|---|---|
Fórmula molecular |
C38H38N6O4 |
Peso molecular |
642.7 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-N-[(6Z,12Z)-2-[(2-morpholin-4-ylacetyl)amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide |
InChI |
InChI=1S/C38H38N6O4/c45-35(25-43-15-19-47-20-16-43)39-29-11-13-33-31(23-29)37(27-7-3-1-4-8-27)41-34-14-12-30(40-36(46)26-44-17-21-48-22-18-44)24-32(34)38(42-33)28-9-5-2-6-10-28/h1-14,23-24H,15-22,25-26H2,(H,39,45)(H,40,46)/b37-31-,38-32-,41-34?,41-37?,42-33?,42-38? |
Clave InChI |
YKUKYBLHSCZVGM-PDWXEFFHSA-N |
SMILES isomérico |
C1N(CCOC1)CC(=O)NC2=C/C/3=C(/N=C4/C(=C(\N=C3C=C2)/C5=CC=CC=C5)/C=C(C=C4)NC(=O)CN6CCOCC6)\C7=CC=CC=C7 |
SMILES canónico |
C1COCCN1CC(=O)NC2=CC3=C(N=C4C=CC(=CC4=C(N=C3C=C2)C5=CC=CC=C5)NC(=O)CN6CCOCC6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


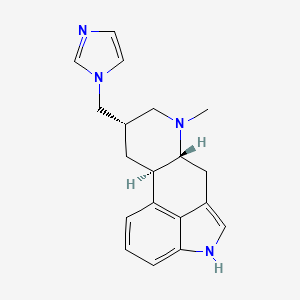



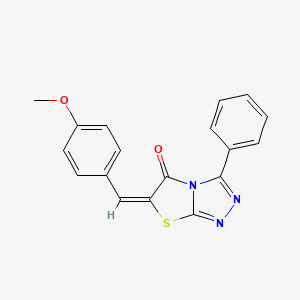
![4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B12745154.png)

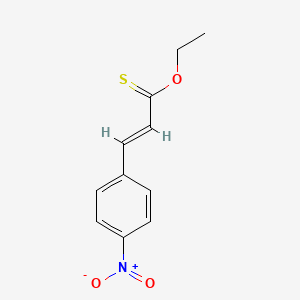
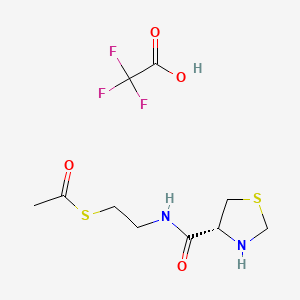


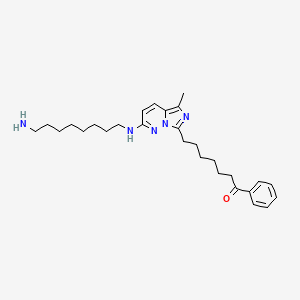
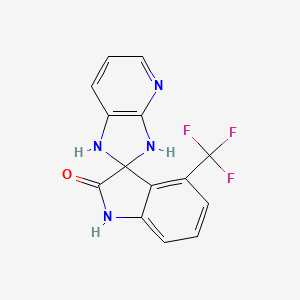
![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)
